
4-((6-甲基-4-苯基喹唑啉-2-基)氨基)-N-(间甲苯基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(m-tolyl)benzamide is a synthetic molecule that is likely to possess biological activity given its structural similarity to other quinazoline derivatives. Quinazoline compounds have been extensively studied for their pharmacological properties, including their role as inhibitors of various enzymes and receptors. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from related compounds and their biological activities.
Synthesis Analysis
The synthesis of quinazoline derivatives typically involves the reaction of various starting materials such as amines, carbonyl compounds, and halides. For example, the synthesis of substituted N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides and 2-arylquinazolin-4(3H)-ones can be achieved through the reaction of ammonium thiocyanate and aroyl chlorides with 2-amino-benzamide under solvent-free conditions or under reflux in MeCN . This suggests that the synthesis of 4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(m-tolyl)benzamide could potentially be carried out through similar methods, possibly involving a condensation reaction between the appropriate amines and carbonyl-containing precursors.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by a bicyclic system consisting of two nitrogen atoms in a fused benzene and pyrimidine ring. The substitution patterns on the quinazoline core, such as the presence of methyl or phenyl groups, can significantly influence the biological activity of these compounds. For instance, the presence of a methoxy group and a methoxycarbonyl group on an anilinoquinazoline framework was found to be essential for high cell growth inhibition activity . Therefore, the specific substituents on the 4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(m-tolyl)benzamide molecule would be expected to play a crucial role in its biological function.
Chemical Reactions Analysis
Quinazoline derivatives can participate in various chemical reactions, often related to their biological mechanisms of action. For example, a quinazoline compound with a methylenedioxybenzylamino group was found to be a potent inhibitor of cyclic GMP phosphodiesterase (cGMP-PDE), which is an enzyme involved in the regulation of vascular tone . The chemical interactions between the quinazoline derivatives and their biological targets are complex and can involve the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methyl, methoxy, or amino groups can affect these properties by altering the compound's polarity, hydrogen bonding capacity, and steric hindrance. These properties are critical for the compound's bioavailability, distribution, metabolism, and excretion, which in turn affect its pharmacokinetics and pharmacodynamics.
科学研究应用
电喷雾质谱和碎片
已经研究了 N-连接的聚糖衍生物,包括与 4-((6-甲基-4-苯基喹唑啉-2-基)氨基)-N-(间甲苯基)苯甲酰胺相关的化合物,以了解其电喷雾和碰撞诱导解离 (CID) 碎片光谱。这些研究提供了对这些化合物的分子结构和碎片模式的见解,这对于了解它们的化学行为和在分析化学中的潜在应用至关重要 (Harvey, 2000)。
四杂环和五杂环化合物的合成
研究导致了含有异喹啉部分的复杂杂环化合物的合成,展示了喹唑啉酮衍生物在构建药理学相关结构方面的多功能性。这些合成途径为开发具有潜在治疗应用的新型化合物提供了基础 (Abdallah, Hassaneen, & Abdelhadi, 2009)。
抗菌活性
已经合成了与 4-((6-甲基-4-苯基喹唑啉-2-基)氨基)-N-(间甲苯基)苯甲酰胺在结构上相关的新的 1,3-恶唑基-7-氯喹唑啉-4(3H)酮,并评估了它们的抗菌活性。此类研究突出了喹唑啉酮衍生物在促进新型抗菌剂开发方面的潜力 (Patel & Shaikh, 2011)。
抗肿瘤剂的水溶性类似物
对喹唑啉-4-酮类抗肿瘤剂(如 CB30865)更水溶性类似物的探索已经导致了合成保留甚至超过其母体分子的细胞毒性效力的化合物。这项研究解决了多种有效治疗剂面临的溶解性挑战,为其改进的体内评估和潜在的临床应用开辟了途径 (Bavetsias et al., 2002)。
属性
IUPAC Name |
N-(3-methylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N4O/c1-19-7-6-10-24(17-19)30-28(34)22-12-14-23(15-13-22)31-29-32-26-16-11-20(2)18-25(26)27(33-29)21-8-4-3-5-9-21/h3-18H,1-2H3,(H,30,34)(H,31,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBASPHZJRXAAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)C)C(=N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethylphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3013402.png)
![[(1-Methanesulfonylpiperidin-3-yl)methyl][(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B3013403.png)
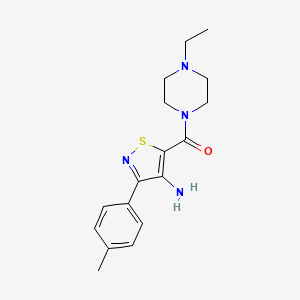
![(3-Bromophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3013406.png)
![[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-phenylbutanoate](/img/structure/B3013410.png)
![(2-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl acetate](/img/structure/B3013411.png)
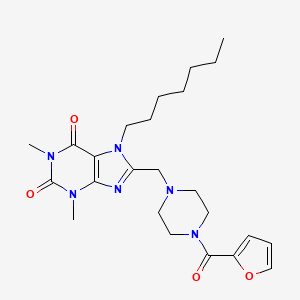
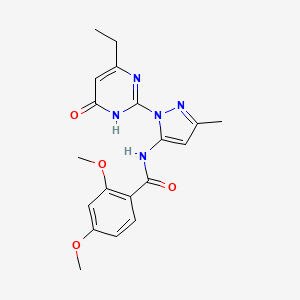
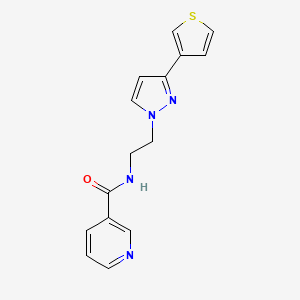
![6-(4-Chlorophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B3013417.png)
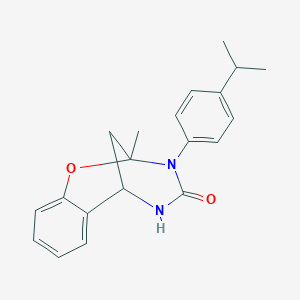
![2,4-difluoro-N-{[1-(2-methoxyethyl)cyclopentyl]methyl}pyridine-3-carboxamide](/img/structure/B3013419.png)
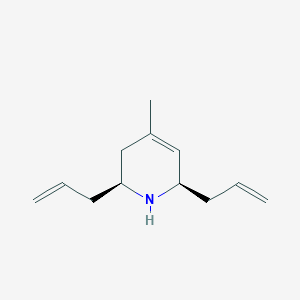
![1-(4-Nitrophenyl)sulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B3013424.png)